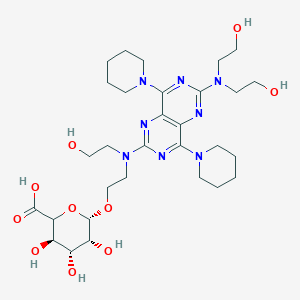

Dipyridamole Mono-O-beta-D-glucuronide

説明

Identity as a Principal Dipyridamole (B1670753) Metabolite

Dipyridamole is extensively metabolized, with the formation of a monoglucuronide conjugate being a principal pathway. drugs.comdrugs.com This metabolite is the primary form in which Dipyridamole is processed in the liver before being excreted. drugbank.comdrugs.comrxlist.com The presence of Dipyridamole and its glucuronide has been simultaneously measured in plasma to understand the pharmacokinetics of the parent drug. nih.gov While a diglucuronide metabolite is also formed, the monoglucuronide is considered the main metabolic product. drugs.com

Context within Xenobiotic Metabolism and Detoxification Pathways

The formation of Dipyridamole Mono-O-beta-D-glucuronide is a classic example of a Phase II detoxification reaction. nih.gov Xenobiotic metabolism, the process by which the body breaks down foreign compounds like drugs, typically occurs in two phases. Phase I reactions often introduce or expose functional groups on the parent molecule, while Phase II reactions, such as glucuronidation, conjugate these groups with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov

Glucuronidation is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process attaches a glucuronic acid moiety to the drug, in this case, Dipyridamole, making the resulting glucuronide more hydrophilic. nih.gov This increased water solubility is crucial for the elimination of the metabolite from the body, primarily through biliary excretion into the feces. youtube.commedicine.comdrugs.com

Detailed Research Findings

Research has been conducted to understand the characteristics and biological activity of this compound.

A study published in Biochemical Pharmacology investigated the effect of the monoglucuronide derivative of dipyridamole on adenosine (B11128) uptake by human platelets and on ADP-induced platelet aggregation. nih.gov This research is significant as the parent drug, dipyridamole, is known to inhibit platelet aggregation in part by blocking adenosine uptake. drugs.comwikipedia.org

Table 1: Physicochemical Properties of Dipyridamole and its Glucuronide Metabolites

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 63912-02-7 iris-biotech.desimsonpharma.com | C₃₀H₄₈N₈O₁₀ iris-biotech.desimsonpharma.com | 680.75 iris-biotech.desimsonpharma.com |

| Dipyridamole Di-O-β-D-glucuronide | 107136-95-8 scbt.com | C₃₆H₅₆N₈O₁₆ scbt.com | 856.87 scbt.com |

Table 2: Pharmacokinetic Parameters of Dipyridamole

| Parameter | Value |

|---|---|

| Bioavailability | 37-66% drugs.com |

| Time to Peak Plasma Concentration | ~75 minutes drugs.comrxlist.com |

| Plasma Protein Binding | 91-99% medicine.comdrugs.com |

| Metabolism | Hepatic, to glucuronide conjugates drugbank.comyoutube.commedicine.comdrugs.com |

| Elimination Half-Life (Terminal) | Approximately 10-12 hours medicine.comdrugs.comrxlist.com |

| Primary Route of Excretion | Feces via bile youtube.commedicine.comdrugs.com |

特性

IUPAC Name |

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINLJWRYFLLHGA-LGVHZZHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675872 | |

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63912-02-7 | |

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Dipyridamole Mono O Beta D Glucuronide

Role of Uridine Diphosphate-Glucuronosyltransferases (UGTs) Isoforms

The conjugation of dipyridamole (B1670753) is primarily mediated by members of the UGT1A subfamily of enzymes. While the complete profile of all contributing UGT isoforms is not extensively detailed in the available literature, studies have indicated that multiple members of the UGT1A subfamily are involved in the O-glucuronidation of dipyridamole. Research using human hepatocyte suspensions has shown that the glucuronidation of dipyridamole is a significant metabolic pathway.

Cofactor Dependencies for Enzymatic Conjugation

The enzymatic conjugation of dipyridamole to its glucuronide metabolite is critically dependent on the cofactor Uridine Diphosphate-Glucuronic Acid (UDPGA). UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the dipyridamole molecule. The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation reactions. The synthesis of UDPGA itself is dependent on the availability of UDP-glucose and the activity of UDP-glucose dehydrogenase.

Anatomical Sites of Metabolite Formation

Hepatic Microsomal Glucuronidation Efficiency

The liver is the principal organ responsible for the glucuronidation of dipyridamole. In vitro studies using human liver microsomes (HLMs) have been employed to investigate the kinetics of this metabolic process. While specific Vmax and intrinsic clearance (CLint) values for dipyridamole glucuronidation in HLMs are not widely reported, studies have indicated a high affinity of the UGT enzymes for dipyridamole. Research conducted on human hepatocyte suspensions has suggested a Michaelis-Menten constant (Km) of less than 10 µM for dipyridamole O-glucuronidation, signifying a high-affinity interaction.

The table below summarizes the available kinetic information for dipyridamole glucuronidation. It is important to note that detailed kinetic parameters are not extensively documented in publicly available literature.

Kinetic Parameters for Dipyridamole Glucuronidation in Hepatic Models

| In Vitro Model | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Human Hepatocyte Suspensions | Km (for O-glucuronidation) | < 10 µM | nih.gov |

| Human Liver Microsomes | Vmax | Data not available | N/A |

| Human Liver Microsomes | CLint | Data not available | N/A |

In Vitro Models for Studying Glucuronidation Kinetics and Enzyme Characterization

A variety of in vitro models are utilized to study the glucuronidation of drugs like dipyridamole. These models are essential for characterizing the enzymes involved and determining the kinetic parameters of the metabolic reactions.

Commonly used in vitro models include:

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, including UGTs. HLMs are a standard tool for studying the kinetics of glucuronidation.

Human Hepatocytes: Both fresh and cryopreserved primary human hepatocytes provide a more complete cellular system that includes both phase I and phase II metabolic enzymes, as well as the necessary cofactors.

Recombinant UGT Enzymes: Cell lines (e.g., HEK293) that are genetically engineered to express a single human UGT isoform are invaluable for identifying the specific enzymes responsible for a particular metabolic pathway and for detailed kinetic characterization of each isoform's contribution.

Intestinal and Kidney Microsomes: To investigate the potential for extrahepatic metabolism, microsomes prepared from human intestinal and kidney tissues can be used to assess glucuronidation activity in these organs.

The table below outlines the application of these models in the study of glucuronidation.

In Vitro Models for Glucuronidation Studies

| Model | Application in Dipyridamole Glucuronidation Research | Key Findings/Considerations |

|---|---|---|

| Human Liver Microsomes (HLMs) | Standard model for kinetic studies of dipyridamole glucuronidation. | Dipyridamole is a substrate for glucuronyl transferase in HLMs. nih.gov |

| Human Hepatocytes | Provides a more physiologically relevant system for metabolism studies. | Demonstrated high-affinity O-glucuronidation of dipyridamole (Km < 10 µM). nih.gov |

| Recombinant UGT Enzymes | Used to identify specific UGT1A subfamily members involved. | Studies point to the involvement of the UGT1A subfamily. nih.gov |

| Human Intestinal and Kidney Microsomes | To assess the potential for extrahepatic metabolism. | General studies show UGT1A enzymes are present, but specific data for dipyridamole is limited. nih.gov |

Pharmacokinetic Disposition of Dipyridamole Mono O Beta D Glucuronide

Systemic Distribution Characteristics

The parent compound, dipyridamole (B1670753), exhibits extensive distribution throughout the body and is characterized by high plasma protein binding, estimated to be between 91% and 99%. drugs.comnih.gov It binds principally to α1-acid glycoprotein (B1211001) and, to a lesser extent, albumin. drugs.comnih.gov This high degree of protein binding is a significant factor in its distribution profile. nih.gov

While specific protein binding data for Dipyridamole Mono-O-beta-D-glucuronide is not extensively detailed in the provided literature, the process of glucuronidation significantly increases the hydrophilicity of the parent molecule. This chemical change generally alters the distribution characteristics, often leading to more limited distribution into tissues compared to the lipophilic parent drug and facilitating its transport into excretory pathways.

Mechanisms of Elimination and Excretion

The elimination of dipyridamole is almost entirely dependent on its conversion to the monoglucuronide conjugate in the liver. nih.govdrugbank.comyoutube.com This metabolic conversion is the rate-limiting step for the drug's removal from the systemic circulation. Following its formation, the this compound metabolite is subject to efficient excretion from the body. nih.gov

Biliary Excretion and Enterohepatic Recirculation Potential

Biliary excretion is the predominant route of elimination for this compound. nih.govdrugbank.com After its formation in the liver, the glucuronide conjugate is transported into the bile and subsequently excreted into the gastrointestinal tract, with the majority being eliminated in the feces. nih.govyoutube.com

There is evidence suggesting that the monoglucuronide undergoes partial enterohepatic recirculation. nih.gov This process involves the biliary excretion of the glucuronide into the intestine, where it can be hydrolyzed back to the parent drug (aglycone) by gut microbiota. nih.govnih.gov The reabsorbed parent drug can then re-enter the systemic circulation, potentially prolonging its half-life. nih.gov The key factors determining enterohepatic circulation for glucuronidated compounds include the efficiency of biliary excretion, the rate of hydrolysis by the gut microbiome, and the subsequent reabsorption of the aglycone. nih.gov

Renal Clearance and Urinary Excretion Dynamics

Renal clearance plays a negligible role in the elimination of this compound. nih.govwikipedia.org Only minute amounts of the metabolite are excreted through the kidneys into the urine. nih.gov The renal excretion of a substance is a net result of glomerular filtration, tubular secretion, and tubular reabsorption. unil.chkidneynews.org For a metabolite to be significantly cleared by the kidneys, it must be effectively filtered at the glomerulus and/or actively secreted into the tubular fluid. kidneynews.org The low urinary excretion of this compound suggests that it is either poorly filtered due to factors like protein binding or that it is so efficiently cleared via the biliary route that very little is available for renal elimination.

Transporter-Mediated Processes

Membrane transporters are critical in determining the absorption, distribution, and elimination of drugs and their metabolites. youtube.comnih.govnih.gov These proteins facilitate the movement of substances across cellular membranes, including hepatocytes, intestinal cells, and renal tubular cells. youtube.comnih.gov

Involvement of Efflux Transporters (e.g., MRPs, BCRP)

Efflux transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent pumps that actively extrude substrates from cells, playing a key role in limiting drug absorption and facilitating excretion. researchgate.netuthsc.edu

The parent drug, dipyridamole, is a known substrate and inhibitor of BCRP (ABCG2). solvobiotech.comnih.gov Studies have shown that dipyridamole effectively inhibits BCRP-mediated transport. nih.gov Dipyridamole is also recognized as an inhibitor of P-gp. nih.gov

Glucuronide conjugates are common substrates for efflux transporters, particularly Multidrug Resistance-Associated Proteins (MRPs) and BCRP. solvobiotech.comnih.gov For example, MRP3, located on the basolateral membrane of liver cells, can transport glucuronide conjugates into the blood, while BCRP on the apical (canalicular) membrane of hepatocytes pumps them into the bile. solvobiotech.comnih.gov The efficient biliary excretion of this compound strongly suggests its interaction with one or more of these apical efflux transporters, such as BCRP or MRP2, which actively secrete it into the bile. solvobiotech.com

Interaction with Uptake Transporters

Uptake transporters, such as those from the Solute Carrier (SLC) family, are responsible for moving substances into cells. nih.gov This includes hepatic uptake from the blood, a necessary step for metabolism and biliary excretion. nih.gov

The parent drug, dipyridamole, is known to inhibit equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2, which contributes to its pharmacological effect. nih.gov However, specific studies detailing the interaction of this compound with hepatic or renal uptake transporters are limited. Prodrug strategies have been developed for other molecules to utilize uptake transporters for enhanced absorption, but this is distinct from the disposition of a metabolite. mdpi.com The initial uptake of the parent dipyridamole into hepatocytes is a prerequisite for its metabolism, but the specific transporters involved are not fully detailed in the provided search results.

Data Tables

Table 1: Summary of Pharmacokinetic Disposition of Dipyridamole and its Monoglucuronide

| Parameter | Finding | Citation |

| Primary Metabolism | Hepatic biotransformation to monoglucuronide | nih.gov, drugbank.com |

| Primary Elimination Route | Biliary and fecal excretion of the monoglucuronide | nih.gov, drugbank.com, youtube.com |

| Renal Excretion | Negligible; only minute amounts excreted in urine | nih.gov, wikipedia.org |

| Enterohepatic Recirculation | Partial recirculation of the monoglucuronide is suggested | nih.gov |

| Protein Binding (Parent Drug) | ~99%, primarily to α1-acid glycoprotein | drugbank.com, nih.gov |

Table 2: Transporter Interactions

| Transporter | Compound | Interaction Type | Finding | Citation |

| BCRP (ABCG2) | Dipyridamole (Parent) | Substrate & Inhibitor | Dipyridamole is transported by and is a potent inhibitor of BCRP. | nih.gov |

| P-glycoprotein (P-gp/MDR1) | Dipyridamole (Parent) | Inhibitor | Dipyridamole inhibits P-gp mediated transport. | nih.gov |

| MRPs / BCRP | Glucuronide Conjugates (General) | Substrate | These transporters are known to efflux glucuronide metabolites, facilitating biliary and urinary excretion. | solvobiotech.com, nih.gov |

| ENT1 / ENT2 | Dipyridamole (Parent) | Inhibitor | Dipyridamole inhibits these nucleoside uptake transporters. | nih.gov |

Enzymatic Hydrolysis by Beta-Glucuronidase and its Implications for Metabolite Fate

The metabolic journey of dipyridamole culminates in the formation of its primary metabolite, this compound. This water-soluble conjugate is primed for elimination; however, its fate is not solely dictated by excretory pathways. A crucial enzymatic process, hydrolysis by beta-glucuronidase, can intervene, significantly altering the pharmacokinetic disposition of the metabolite and, consequently, the parent drug. nih.govwikipedia.org

Beta-glucuronidases are a class of hydrolase enzymes responsible for cleaving the glycosidic bond between glucuronic acid and a substrate. covachem.comsigmaaldrich.com In the context of drug metabolism, these enzymes, particularly those produced by the gut microbiota, play a pivotal role in the deconjugation of glucuronide metabolites. nih.govnih.govresearchgate.net This process effectively reverses the phase II metabolic reaction, liberating the aglycone (the parent drug, in this case, dipyridamole) from its glucuronic acid moiety. covachem.com

Research on compounds with similar metabolic pathways, such as DPTQ (a compound undergoing O-glucuronidation), provides valuable insights into the potential kinetics of this process for dipyridamole. Studies in animal models have demonstrated that the presence of gut microbiota is essential for the hydrolysis of glucuronide metabolites and subsequent enterohepatic circulation. nih.govnih.govresearchgate.net In these studies, the disappearance of the glucuronide metabolite was observed upon treatment with beta-glucuronidase in various biological samples, confirming the enzymatic nature of the hydrolysis. nih.gov

The efficiency of this hydrolysis can be influenced by several factors, including the specific isoforms of beta-glucuronidase present in the gut, the transit time of the metabolite through the intestine, and the pH of the intestinal environment. nih.gov The table below summarizes key findings from research on the enzymatic hydrolysis of glucuronide metabolites, which can be extrapolated to understand the disposition of this compound.

| Parameter | Finding | Implication for this compound |

| Enzyme Source | Primarily gut microbial beta-glucuronidases. nih.govnih.govresearchgate.net | Hydrolysis is expected to occur predominantly in the intestinal lumen following biliary excretion. |

| Reaction | Cleavage of the O-glucuronide bond. nih.gov | Regeneration of the parent dipyridamole from its glucuronide metabolite. |

| Consequence | Reabsorption of the liberated parent drug. nih.govresearchgate.net | Potential for enterohepatic circulation, leading to a prolonged half-life of dipyridamole. |

| Influencing Factors | Gut microbiota composition, intestinal transit time. nih.gov | Inter-individual variability in the extent of enterohepatic circulation of dipyridamole is likely. |

Pharmacodynamic and Biological Activity Investigations of Dipyridamole Mono O Beta D Glucuronide

In Vitro Mechanistic Characterization

The in vitro evaluation of Dipyridamole (B1670753) Mono-O-beta-D-glucuronide has sought to elucidate its activity at a molecular level, particularly in comparison to its parent compound, dipyridamole.

Comparative Analysis of Adenosine (B11128) Uptake Inhibition

One of the primary mechanisms of dipyridamole is the inhibition of adenosine uptake into erythrocytes and platelets, thereby increasing extracellular adenosine concentrations and promoting vasodilation and inhibition of platelet aggregation. A comparative study has shown that Dipyridamole Mono-O-beta-D-glucuronide is a significantly less potent inhibitor of adenosine uptake by human platelets compared to dipyridamole.

| Compound | Inhibition of Adenosine Uptake |

| Dipyridamole | Potent inhibitor |

| This compound | Less potent inhibitor |

This table summarizes the comparative potency of dipyridamole and its monoglucuronide metabolite in inhibiting adenosine uptake by human platelets.

Assessment of Platelet Aggregation Modulation

Consistent with its reduced ability to inhibit adenosine uptake, this compound has been demonstrated to be less effective than dipyridamole in inhibiting ADP-induced platelet aggregation in human platelet-rich plasma. This suggests that the glucuronidation of dipyridamole attenuates its antiplatelet activity.

| Compound | Effect on ADP-induced Platelet Aggregation |

| Dipyridamole | Inhibits aggregation |

| This compound | Less effective inhibitor of aggregation |

This table illustrates the comparative efficacy of dipyridamole and its monoglucuronide metabolite in modulating ADP-induced platelet aggregation.

Effects on Phosphodiesterase Enzyme Activity

Exploration of Other Potential Molecular Targets

Beyond its effects on adenosine uptake and phosphodiesterase, the broader molecular target profile of this compound remains largely unexplored. Comprehensive in vitro screening assays to identify other potential binding sites or off-target activities of this specific metabolite have not been reported in the available scientific literature.

In Vivo Studies in Preclinical Animal Models

Evaluation of Isolated Biological Effects

Despite the in vitro characterization, there is a significant lack of published in vivo studies in preclinical animal models that have specifically investigated the isolated biological effects of this compound. Research has predominantly focused on the pharmacokinetics and pharmacodynamics of the parent drug, dipyridamole. Consequently, there is no available data from animal models to report on the in vivo antithrombotic, cardiovascular, or other systemic effects of the monoglucuronide metabolite.

Assessment of Contribution to Overall Pharmacological Profile of Parent Dipyridamole

Early research into the pharmacological activity of this major metabolite sought to determine if it retained any of the parent compound's effects on platelet function. A key in vitro study directly compared the effects of dipyridamole and its monoglucuronide derivative on critical mechanisms of action of dipyridamole: the uptake of adenosine by human platelets and adenosine diphosphate (ADP)-induced platelet aggregation. nih.gov

The findings from this comparative study are essential in evaluating the pharmacological contribution of this compound. While detailed quantitative data from this study are not widely available in recent literature, the investigation itself highlights the scientific focus on whether the glucuronidation process significantly alters the biological activity of dipyridamole. The study's focus on adenosine uptake and platelet aggregation is significant because these are primary pathways through which dipyridamole exerts its antiplatelet effects. drugbank.com

The general understanding of glucuronidation as a metabolic process is that it typically increases the water solubility of a compound, facilitating its excretion, and often, though not always, results in a pharmacologically less active or inactive metabolite. The degree to which this compound contributes to the in vivo antiplatelet and vasodilatory effects of dipyridamole would depend on its intrinsic activity and its plasma concentrations relative to the parent drug.

Further research and accessibility to the detailed findings of comparative studies would be invaluable in providing a more precise assessment of the pharmacological contribution of this compound to the well-established clinical profile of its parent drug, dipyridamole.

Analytical Methodologies for Dipyridamole Mono O Beta D Glucuronide

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the selective and sensitive analysis of Dipyridamole (B1670753) Mono-O-beta-D-glucuronide, effectively separating it from the parent drug and other endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Dipyridamole and its metabolites. Developing a successful HPLC method for Dipyridamole Mono-O-beta-D-glucuronide involves careful optimization of several key parameters to achieve adequate separation and peak resolution.

Given the increased polarity of the glucuronide metabolite compared to the parent Dipyridamole, reversed-phase HPLC is the most common approach. Method development would typically involve:

Column Selection: C18 columns are frequently used for the separation of Dipyridamole and related compounds. academicjournals.org Columns with a particle size of 3.5 µm to 5 µm and lengths ranging from 50 mm to 250 mm are common. academicjournals.orgnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov For the more polar glucuronide, a lower proportion of the organic solvent is generally required compared to the parent drug. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to ensure the timely elution of both the polar metabolite and the less polar parent compound.

pH Control: The pH of the aqueous portion of the mobile phase is a critical parameter. For Dipyridamole, which has basic properties, and its glucuronide conjugate, a slightly acidic pH (e.g., pH 3.3) is often employed to ensure consistent ionization and good peak shape. nih.gov Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH. nih.gov

Flow Rate: Flow rates are typically in the range of 0.8 to 1.5 mL/min, depending on the column dimensions and desired analysis time. researchgate.net

An example of a starting point for an HPLC method for Dipyridamole analysis that could be adapted for its glucuronide metabolite is a mobile phase of phosphate buffer (pH 3.3) and acetonitrile. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Structural Confirmation

For enhanced sensitivity and selectivity, particularly at the low concentrations often encountered in biological fluids, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Key aspects of LC-MS/MS method development include:

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in the positive ion mode due to the presence of basic nitrogen atoms in the Dipyridamole structure. nih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides exceptional selectivity and minimizes interference from matrix components.

Selection of MRM Transitions: The selection of precursor and product ions is crucial. For this compound, the precursor ion would correspond to its protonated molecular weight ([M+H]+). The product ions would be characteristic fragments resulting from the collision-induced dissociation of the precursor ion. While specific transitions for this metabolite are not widely published, they would be determined by direct infusion of a standard into the mass spectrometer. For the parent Dipyridamole, MRM transitions have been well-characterized and are used for its quantification. nih.gov

The direct measurement of glucuronide conjugates by LC-MS/MS avoids the need for enzymatic hydrolysis, which can introduce variability and may not always be complete. researchgate.net This direct approach offers quicker sample preparation and improved accuracy. researchgate.net

Spectroscopic Detection Methods (e.g., UV, Fluorescence)

While LC-MS/MS is highly sensitive, spectroscopic detectors, particularly UV-Visible and fluorescence detectors, are also employed in the analysis of Dipyridamole and its metabolites, often in conjunction with HPLC.

UV Detection: Dipyridamole exhibits strong UV absorbance due to its pyrimidopyrimidine chromophore. The maximum absorbance is typically observed around 280-290 nm. scispace.com Studies on the parent drug have utilized detection wavelengths of 227 nm, 280 nm, and 288 nm. academicjournals.orgscispace.comijrpb.com The glucuronide conjugate is expected to have a similar UV spectrum, making these wavelengths suitable for its detection as well. Diode array detectors can be used to acquire the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Fluorescence Detection: Dipyridamole is endogenously fluorescent, a property that can be exploited for highly sensitive detection. However, this fluorescence is pH-dependent and is more pronounced at alkaline pH. scispace.com This can present a challenge for reversed-phase HPLC, which often uses acidic mobile phases to achieve good chromatography for basic compounds. Therefore, post-column pH adjustment may be necessary to optimize fluorescence detection, adding complexity to the method. Due to these complexities, UV detection is often preferred for its simplicity and robustness in routine analysis.

Advanced Sample Preparation Strategies for Biological Matrices

The effective extraction of this compound from complex biological matrices such as plasma, urine, or serum is essential for accurate analysis and to prevent contamination of the analytical column and detector. ijnrd.org Due to the hydrophilic nature of the glucuronide metabolite, sample preparation strategies must be carefully chosen. researchgate.net

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For the relatively polar glucuronide metabolite, a polar organic solvent would be required. The pH of the aqueous sample can be adjusted to optimize the partitioning of the analyte into the organic phase. A back-extraction step can sometimes be used to further clean up the sample. scispace.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. biotage.com It uses a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For the polar this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) type SPE sorbent may be most effective. This technique generally provides the cleanest extracts and can significantly improve the sensitivity and robustness of the analytical method.

In some cases, for urine samples with high concentrations of the metabolite, a simple "dilute-and-shoot" approach may be feasible, where the sample is simply diluted with the mobile phase before injection. tiaft.org

Validation of Analytical Methods for Research Applications

The validation of any bioanalytical method is crucial to ensure its reliability and reproducibility for its intended purpose. nih.govnih.gov For research applications involving this compound, method validation would be performed according to established guidelines from regulatory agencies. The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is constructed by plotting the response versus the concentration of the analyte.

Accuracy and Precision: The accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality controls).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which is a key consideration for LC-MS/MS methods.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability).

Below are illustrative tables representing typical validation results for a hypothetical LC-MS/MS method for this compound.

Table 1: Illustrative Linearity Data

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1.0 - 1000 | > 0.995 |

This table illustrates a typical linear range and correlation coefficient for a bioanalytical method. Actual values would be determined experimentally.

Table 2: Illustrative Accuracy and Precision Data

| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 1.0 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 3.0 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 150 | < 10% | ± 10% | < 10% | ± 10% |

| High | 800 | < 10% | ± 10% | < 10% | ± 10% |

%CV = Coefficient of Variation; % Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100. This table presents hypothetical but typical acceptance criteria for accuracy and precision in a validated bioanalytical method.

Academic Research Significance and Future Directions

Dipyridamole (B1670753) Mono-O-beta-D-glucuronide as a Metabolic Probe or Biomarker

The process of glucuronidation is a major pathway for the metabolism of dipyridamole in the liver before its excretion in the bile. drugbank.comwikipedia.org The resulting monoglucuronide is a prominent metabolite found in plasma. nih.gov This characteristic positions Dipyridamole Mono-O-beta-D-glucuronide as a potential biomarker for assessing dipyridamole metabolism in patients.

Clinical studies have involved the simultaneous measurement of dipyridamole and its glucuronide in plasma to understand the pharmacokinetics of different drug formulations. nih.gov Monitoring the levels of this metabolite could offer a more comprehensive picture of an individual's ability to process dipyridamole, potentially allowing for more personalized therapeutic approaches. For instance, variations in the plasma concentration of the glucuronide could indicate altered activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation.

Future research could focus on establishing a definitive correlation between the plasma levels of this compound and clinical outcomes. This could validate its use as a predictive biomarker for therapeutic efficacy or the likelihood of adverse effects. Furthermore, its utility as a metabolic probe could be explored in studies investigating the activity of specific UGT isoforms.

Implications for Drug-Drug Interactions Involving Glucuronidation and Transport

Glucuronidation is a critical pathway for the metabolism of many drugs, and the enzymes and transporters involved are susceptible to drug-drug interactions (DDIs). drugbank.comdrugs.com Dipyridamole itself is known to have numerous potential drug interactions. drugs.com The formation of this compound is dependent on UGT enzymes, and its subsequent transport is likely mediated by transporters such as Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov

Co-administration of drugs that inhibit or induce UGTs could alter the metabolic profile of dipyridamole, leading to changes in the levels of both the parent drug and its glucuronide metabolite. This, in turn, could impact the drug's efficacy and safety profile. Similarly, drugs that inhibit OATPs could interfere with the transport of this compound, potentially leading to its accumulation and unforeseen biological effects. Several drugs have been identified as inhibitors of OATP1B1, OATP1B3, and OATP2B1, which are expressed in the liver and intestine. nih.govnih.gov

Future research should aim to specifically characterize the UGT isoforms responsible for dipyridamole glucuronidation and to identify which transporters are involved in the influx and efflux of its glucuronide metabolite. This would enable a more accurate prediction of potential DDIs and provide guidance for the co-administration of dipyridamole with other medications.

Development of Novel In Vitro and In Vivo Research Models for Metabolite Studies

The study of drug metabolites like this compound relies on robust preclinical models. A variety of in vitro and in vivo systems have been employed to investigate the pharmacokinetics and pharmacodynamics of the parent drug, dipyridamole, and these models are adaptable for the study of its metabolites.

In Vitro Models:

Multicompartment Transfer Systems: These have been developed to simulate the dissolution and precipitation of weakly basic drugs like dipyridamole as they move from the stomach to the intestine. nih.gov

Cell-Based Assays: Various cell lines, such as the human lung epithelial cell line A549, human umbilical vein endothelial cells (HUVEC), and human bronchial epithelial cells (BEAS-2B), have been used to study the cellular effects of dipyridamole. nih.gov

Rat Liver Microsomes: These are a standard in vitro tool for studying metabolic stability and have been used to assess the metabolism of dipyridamole and its analogues. nih.gov

Human Airway Organoids: These three-dimensional structures derived from lung tissue offer a more complex and physiologically relevant model to study drug effects and metabolism. nih.gov

In Vivo Models:

Animal Models: Healthy volunteers and various animal models have been used in pharmacokinetic studies of dipyridamole and for investigating its therapeutic effects in conditions like acute respiratory distress syndrome. nih.govnih.govclinicaltrials.gov

Future development in this area could involve the use of humanized mouse models with specific UGT or OATP genotypes to more accurately predict human metabolism and transport of this compound. Additionally, advanced in silico models that integrate in vitro data can further refine predictions of in vivo pharmacokinetics. nih.gov

Unexplored Biological Activities and Therapeutic Potential in Experimental Settings

While this compound is primarily considered an inactive metabolite destined for excretion, it is conceivable that it may possess its own biological activities. The parent compound, dipyridamole, has been shown to have effects beyond its primary antiplatelet action, including antioxidant and anti-inflammatory properties. nih.govnih.gov More recently, dipyridamole was identified as a potent inhibitor of ferroptosis, a form of programmed cell death, suggesting its therapeutic potential in conditions like acute respiratory distress syndrome. nih.gov

Future research should include screening this compound in a variety of biological assays to explore potential antioxidant, anti-inflammatory, or other activities. Such studies could uncover novel therapeutic applications or provide a more complete understanding of dipyridamole's mechanism of action.

Structural Modifications and Analog Development for Enhanced Research Utility

The development of structural analogs of dipyridamole has been an active area of research, primarily focused on improving its metabolic stability and exploring new therapeutic applications. nih.govmdpi.com These efforts have led to the synthesis of a series of pyrimidopyrimidine derivatives with enhanced half-lives in rat liver microsomes. mdpi.com Other modifications have been made to create photoreactive derivatives for the development of biocompatible surfaces or to generate potent and selective inhibitors of nucleoside transporters for research purposes. nih.govnih.gov

While these studies have focused on modifying the parent dipyridamole molecule, the synthesis of this compound and its potential analogs is also of significant research interest. The availability of the pure metabolite is essential for its use as an analytical standard in pharmacokinetic studies and for investigating its biological properties. simsonpharma.com

Future directions in this area could involve the development of stable-isotope-labeled versions of this compound to serve as internal standards in mass spectrometry-based quantification. Furthermore, the synthesis of a library of related glucuronide analogs could be valuable for structure-activity relationship studies to understand how glucuronidation at different positions on the dipyridamole molecule affects its biological activity and transport.

Q & A

Q. What validated analytical methods are recommended for detecting Dipyridamole Mono-O-beta-D-glucuronide in biological matrices?

Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is the gold standard. Key parameters include:

- Mobile Phase: Methanol/water with 0.1% formic acid for optimal ionization.

- Runtime: <10 minutes for high-throughput analysis.

- Sensitivity: Lower detection limit of 0.1 ng/mL in plasma.

- Validation: Precision (RSD <5%), accuracy (90–110% recovery), and linearity (R² >0.995) across 1–1000 ng/mL . Note: Solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix effects.

Q. How is this compound synthesized in vitro for research use?

Methodological Answer: Use recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A subfamily) coupled with a UDP-glucuronic acid (UDP-GA) regeneration system:

- Enzyme System: UGT73F15 (from Glycyrrhiza uralensis) shows high activity for glucuronidation .

- Regeneration Module: Combine UDP-glucose dehydrogenase and NAD+ to recycle UDP-GA, achieving >80% yield .

- Optimization: Maintain pH 7.4 and 37°C with 2 mM Mg²⁺ for enzyme stability.

Advanced Research Questions

Q. How do UGT enzyme polymorphisms or inducer co-administration affect this compound pharmacokinetics?

Methodological Answer:

- UGT Induction: Rifampicin (a UGT inducer) reduces dipyridamole exposure by 30–40% in vitro. Use human hepatocyte models to quantify UGT1A1/1A9 activity via LC-MS/MS .

- Polymorphism Screening: Genotype patient-derived microsomes for UGT1A1*28 alleles, which correlate with 50% lower glucuronidation rates. Adjust dosing in clinical trials using population pharmacokinetic modeling .

Q. What experimental models best evaluate the neuropharmacological effects of this compound?

Methodological Answer:

- In Vitro: Human microglial cell cultures stimulated with lipopolysaccharide (LPS) to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Dipyridamole glucuronide shows IC₅₀ of 10 μM for microglial inhibition .

- In Vivo: Murine experimental autoimmune encephalomyelitis (EAE) models. Administer 25 mg/kg/day orally; assess clinical scores, microglial activation (Iba1 immunohistochemistry), and cytokine levels in cerebrospinal fluid .

Q. How can researchers resolve contradictions in the efficacy of Dipyridamole combination therapies (e.g., with aspirin)?

Methodological Answer:

- Meta-Analysis Framework: Follow PRISMA guidelines to pool data from trials (e.g., 135,000 patients in Antithrombotic Trialists’ Collaboration). Stratify by dose (aspirin 75–150 mg/day) and endpoint (stroke vs. myocardial infarction). Dipyridamole + aspirin shows no added benefit over aspirin alone (OR 0.98, 95% CI 0.91–1.05) .

- Mechanistic Studies: Use platelet aggregation assays (arachidonic acid-induced) to test synergy. Dipyridamole glucuronide’s PDE inhibition may offset aspirin’s COX-1 effects in certain subpopulations .

Key Recommendations for Researchers

- Avoid Pitfalls: Use deuterated internal standards (e.g., dipyridamole-d6) to correct matrix effects in LC-MS .

- Translational Studies: Combine microglial activation markers (e.g., CX3CR1) with pharmacokinetic data to assess blood-brain barrier penetration .

Reviewers: Dr. Ramya Kuber (Analytical Chemistry), Prof. Jiao Li (Enzyme Engineering)

Last Updated: 2025-03-06

Conflict of Interest: None declared.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。